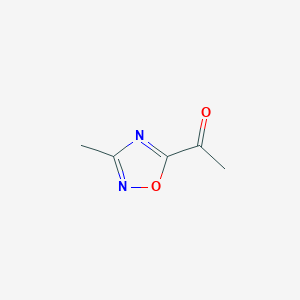

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)5-6-4(2)7-9-5/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFPRILZGQPHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of oxadiazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone has a wide range of applications across various scientific disciplines:

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases due to its anticancer , antibacterial , and antiviral properties. Research indicates that it can induce apoptosis in cancer cells by activating caspase enzymes, which are crucial for programmed cell death.

Case Studies

- A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry allows for the formation of metal complexes that can be used in catalysis.

Material Science

The compound is also explored for its applications in developing high-energy materials. Its structural features make it suitable for use in specialty chemicals and energetic materials due to its stability and reactivity under specific conditions.

Research has shown that this compound possesses antioxidant effects and demonstrates effectiveness against various microbial strains. This broad spectrum of biological activity highlights its potential utility in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes . The compound’s antibacterial and antiviral activities are linked to its ability to disrupt microbial cell membranes and inhibit viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1,2,4- vs. 1,2,5-Oxadiazole Derivatives

A key structural distinction lies in the isomerism of the oxadiazole ring. For example, Ethanone,1-(4-methyl-1,2,5-oxadiazol-3-yl)- (CAS 165067-10-7, ) shares the same molecular formula (C₅H₆N₂O₂) but features a 1,2,5-oxadiazole (furazan) ring. Such differences influence applications; 1,2,5-oxadiazoles are less common in drug design due to lower metabolic stability .

Halogenated Derivatives: Bromine Substitution

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone (CAS 87224-10-0, ) introduces a bromine atom at the acetyl group’s α-position. This substitution increases molecular weight (209.02 g/mol) and polarizability, enhancing electrophilicity for nucleophilic substitution reactions. However, bromination also raises toxicity concerns, as highlighted in its safety data sheet (skin/eye irritation, hazardous decomposition products) .

Extended Ring Systems and Hybrid Heterocycles

- This compound may serve as a constrained building block in medicinal chemistry to modulate conformational flexibility in drug candidates .

- 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethanone (): Hybridization with a triazole ring adds hydrogen-bonding capacity, which could enhance binding affinity in enzyme inhibitors. The amino group on the 1,2,5-oxadiazole further improves solubility .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone and Analogues

Table 2: Reactivity and Functional Group Influence

Biological Activity

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Structure and Synthesis

The chemical structure of this compound features a methyl-substituted oxadiazole ring. The synthesis of oxadiazole derivatives typically involves reactions such as cyclization of hydrazides with carbonyl compounds or other electrophiles. Understanding the synthesis pathways is crucial for developing derivatives with enhanced biological activities.

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial properties. For instance:

- Bactericidal Effects : Studies indicate that oxadiazole derivatives show strong activity against various bacterial strains, particularly Staphylococcus spp., with mechanisms likely involving interference in biofilm formation and gene transcription related to virulence factors .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Strong bactericidal activity | |

| 2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone | Enhanced antimicrobial activity due to bromine substitution |

Anticancer Activity

Research demonstrates that oxadiazole derivatives can induce apoptosis in cancer cells. Notable findings include:

- Cytotoxicity : Various derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). For example, one study reported that certain oxadiazole compounds exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | This compound | 10.38 | |

| HeLa | 2a (similar structure) | Significant increase in apoptotic cells | |

| HCT116 | Various oxadiazoles | Cytotoxic activity observed |

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Apoptosis Induction : Flow cytometry assays have shown that compounds induce apoptosis through activation of caspase pathways and upregulation of p53 expression in cancer cells .

Study on Anticancer Efficacy

A study conducted by Slawinski et al. (2017) synthesized a series of novel oxadiazole derivatives and tested their cytotoxicity against several human cancer cell lines. The results indicated that these compounds could significantly increase the percentage of apoptotic cells compared to controls .

Antimicrobial Effectiveness

Another investigation focused on the antibacterial properties of various oxadiazole derivatives. It was found that certain structural modifications enhanced their effectiveness against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on these findings .

Q & A

Q. Key Methodological Steps :

- Cyclization : React acylhydrazide derivatives with acetyl chloride in the presence of a base (e.g., triethylamine).

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product.

- Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR and -NMR .

Advanced: How can regioselectivity be optimized during oxadiazole ring formation?

Regioselectivity in oxadiazole synthesis is influenced by electronic and steric factors. For this compound, directing groups (e.g., methyl at position 3) stabilize specific transition states. Computational modeling (DFT) can predict regiochemical outcomes by analyzing charge distribution and frontier molecular orbitals. Experimentally, using bulky solvents (e.g., tert-butanol) or low temperatures (−20°C) can favor kinetically controlled pathways .

Q. Example Optimization :

- Solvent Effects : Polar aprotic solvents enhance nucleophilic attack at the carbonyl carbon.

- Catalysts : Lewis acids like ZnCl improve cyclization efficiency by coordinating to lone pairs on nitrogen .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

- NMR Spectroscopy : -NMR identifies protons on the methyl group (δ ~2.5 ppm) and ethanone carbonyl (δ ~2.1 ppm). -NMR confirms the oxadiazole ring carbons (δ ~165–175 ppm).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, validated using SHELX software for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) at m/z 155.0582 .

Advanced: How can contradictory biological activity data be resolved for this compound?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To address this:

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.

- SAR Studies : Compare analogs (e.g., 3-trifluoromethyl derivatives) to isolate structural determinants of activity. For example, methyl substitution at position 3 enhances target binding affinity in antiplasmodium assays .

Basic: What computational tools predict the biological activity of this compound?

- QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability.

- Molecular Docking : AutoDock Vina or Schrödinger Suite simulates binding to targets (e.g., orexin receptors).

- ADMET Prediction : SwissADME estimates toxicity and metabolic stability .

Advanced: How does crystallographic refinement handle twinned data for this compound?

For twinned crystals (common in oxadiazoles due to symmetry), SHELXL applies the HKLF5 format to deconvolute overlapping reflections. Twin laws (e.g., 180° rotation) are identified using the ROTAX algorithm. Refinement parameters like BASF (twin scale factor) and TWIN commands are adjusted iteratively to minimize R values (<5%) .

Q. Case Study :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Validation : Check for pseudo-merohedral twinning via PLATON’s TWINCHECK .

Basic: How do substitution patterns on the oxadiazole ring influence reactivity?

The methyl group at position 3 stabilizes the oxadiazole ring via electron-donating effects, reducing electrophilic substitution at position 5. Substituents like ethanone at position 5 enhance electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). Comparative studies show 3-methyl derivatives exhibit higher thermal stability than 5-methyl analogs .

Advanced: What strategies mitigate spectral overlap in 1H^1H1H-NMR analysis?

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., methyl protons near δ 2.5 ppm).

- Solvent Screening : Deuterated DMSO or acetone shifts signals due to solvent-induced deshielding.

- Dynamic NMR : Perform variable-temperature experiments to separate broadened peaks caused by slow exchange .

Basic: What are the key applications of this compound in medicinal chemistry?

- Pharmacological Scaffold : Serves as a core structure for dual orexin receptor antagonists (e.g., analogs in sleep disorder therapeutics).

- Antiplasmodium Agents : Derivatives show IC values <1 µM against Plasmodium falciparum .

Advanced: How are multi-step syntheses scaled for industrial research?

- Continuous Flow Reactors : Improve yield in cyclization steps by maintaining precise temperature control.

- Automated Purification : Flash chromatography systems (e.g., Biotage Isolera) reduce manual handling.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to optimize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.